molecular formula C15H22Cl2N2O4S B275176 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide

2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide

Cat. No. B275176
M. Wt: 397.3 g/mol
InChI Key: GBZKQZZTZXLOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide, also known as DMEP, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMEP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 408.87 g/mol.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide induces cell cycle arrest and apoptosis by inhibiting the activity of the enzyme topoisomerase II and disrupting DNA replication. 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide also inhibits angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF) and its receptor. In inflammation, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) by suppressing the activity of nuclear factor-kappa B (NF-κB). In neurodegenerative disorders, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase (AChE) and reducing oxidative stress.
Biochemical and Physiological Effects:
2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide induces cell cycle arrest and apoptosis by increasing the expression of p53 and Bax and decreasing the expression of Bcl-2. 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide also inhibits the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs). In inflammation, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide inhibits the production of pro-inflammatory cytokines by suppressing the activity of NF-κB and reducing the expression of cyclooxygenase-2 (COX-2). In neurodegenerative disorders, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to improve cognitive function and reduce oxidative stress by inhibiting the activity of AChE and increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and stability under various conditions. However, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide also has some limitations, including its low aqueous solubility, which can affect its bioavailability, and its potential toxicity at high doses.

Future Directions

For the study of 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide include the development of derivatives with improved properties, investigation of its molecular mechanisms of action, and evaluation of its efficacy in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide as a white solid with a purity of over 95%.

Scientific Research Applications

2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common underlying factor in various diseases, and 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H22Cl2N2O4S

Molecular Weight

397.3 g/mol

IUPAC Name

2,5-dichloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C15H22Cl2N2O4S/c1-2-23-14-10-13(17)15(11-12(14)16)24(20,21)18-4-3-5-19-6-8-22-9-7-19/h10-11,18H,2-9H2,1H3

InChI Key

GBZKQZZTZXLOFG-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl

Origin of Product

United States

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